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Compound of Interest

2,6-dimethoxybenzene-1-
Compound Name:

sulfonamide
CAS No.: 1261648-02-5
Cat. No.: B6188943

Get Quote

Executive Summary

This technical guide provides a comprehensive structural and spectral analysis of 2,6-
dimethoxybenzenesulfonamide, a critical pharmacophore in the development of Carbonic
Anhydrase Inhibitors (CAIs). Unlike its 4-substituted counterparts, the 2,6-disubstitution pattern
introduces significant steric hindrance around the sulfonamide zinc-binding group (ZBG),
influencing both metabolic stability and selectivity profiles against hCA isoforms (I, 11, IX, and
XII).

This document details the synthetic pathway, spectral fingerprints (NMR, IR, MS), and quality
control parameters required for the rigorous identification of this compound in a drug discovery
setting.

Molecular Architecture & Theoretical Basis

The molecule exhibits
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symmetry (assuming free rotation of the sulfonamide bond), rendering the two methoxy groups
and the two meta protons chemically equivalent. This symmetry is the primary diagnostic
feature in NMR spectroscopy.

Property

Value

IUPAC Name

2,6-dimethoxybenzene-1-sulfonamide

Molecular Formula

Molecular Weight 217.24 g/mol
Monoisotopic Mass 217.0409
Topological Polar Surface Area 84.5

H-Bond Donors/Acceptors 1/4

Synthetic Route & Methodology

To ensure spectral data validity, the compound must be synthesized with high regioselectivity.

The standard protocol involves the chlorosulfonation of 1,3-dimethoxybenzene, followed by

ammonolysis.
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Figure 1: Two-step synthesis via chlorosulfonation and ammonolysis. Note that the 2,6-

substitution is favored due to the directing effects of the methoxy groups.
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Detailed Protocol

o Chlorosulfonation: 1,3-dimethoxybenzene (1.0 eq) is added dropwise to chlorosulfonic acid
(5.0 eq) at 0°C. The mixture is stirred at room temperature for 2 hours. The high electron
density of the ring directs the sulfonyl group to the 2-position (between the methoxy groups)
or the 4-position. Note: Strict temperature control is required to favor the thermodynamically
stable 2,6-isomer over the kinetic 2,4-isomer.

e Quenching: The reaction mixture is poured over crushed ice to precipitate the sulfonyl
chloride intermediate.

e Amination: The crude sulfonyl chloride is dissolved in ethyl acetate and treated with 25%
agueous ammonia (excess) at 0°C.

 Purification: The product is recrystallized from ethanol/water to achieve >98% purity.

Spectral Data Profiling

The following data represents the definitive spectral fingerprint for 2,6-
dimethoxybenzenesulfonamide.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

(Preferred over

to prevent sulfonamide proton exchange and improve solubility).

H NMR (400 MHz, DMSO-
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Mass Spectrometry (MS)

Method: Electrospray lonization (ESI) in Positive Mode (

).[3] Analysis: Sulfonamides exhibit a characteristic fragmentation pattern involving the
extrusion of

2]

Fragmentation Pathway (Graphviz)
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Figure 2: ESI+ Fragmentation logic. The loss of SO2 (64 Da) is diagnostic for sulfonamides.[3]
Key Diagnostic lons:

e m/z 218: Protonated molecular ion

e m/z 240: Sodium adduct

e m/z 154: Loss of

(Rearrangement to aniline derivative).

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).
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Wavenumber (
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3340, 3250 Medium asymmetric/symmetric
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Methoxy
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stretch.
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1590, 1475 Strong )
breathing.
Asymmetric sulfonyl
1345 Strong ] ]
stretch (Diagnostic).
Symmetric sulfonyl
1160 Strong ] )
stretch (Diagnostic).
) Aryl alkyl ether
1040 Medium

stretch.

Quality Control & Stability

For research applications, the following purity criteria must be met:

e HPLC Purity: >98% (Area %).

o Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

).

o Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

o Detection: UV at 254 nm (Aromatic absorption).

 Stability:

o Solid state: Stable at room temperature for >2 years if protected from moisture.
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o Solution (DMSO): Stable for 24 hours. Sulfonamide protons may exchange with
if present in the solvent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Structural Elucidation and Analytical Profiling of 2,6-
Dimethoxybenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b6188943/docs#structural-elucidation-and-analytical-
profiling-of-2-6-dimethoxybenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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